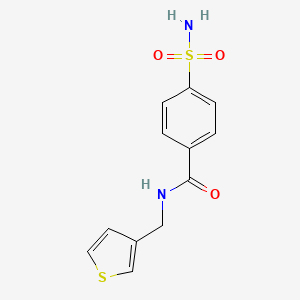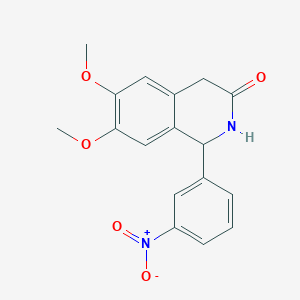
4-(aminosulfonyl)-N-(3-thienylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(aminosulfonyl)-N-(3-thienylmethyl)benzamide is a chemical compound that has been widely researched for its potential use in the field of medicine. This compound is also known as TAS-115 and is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme. PARP inhibitors have been shown to have potential therapeutic applications in cancer treatment, and TAS-115 is being studied for its potential use in this area.
Mécanisme D'action
PARP enzymes play a crucial role in DNA repair, and PARP inhibitors such as TAS-115 work by blocking the activity of these enzymes. This leads to the accumulation of DNA damage, which can be lethal to cancer cells with defects in DNA repair pathways.
Biochemical and physiological effects:
TAS-115 has been shown to have potent PARP inhibitory activity, with an IC50 value of 1.0 nM. In preclinical studies, TAS-115 has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair pathways. TAS-115 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAS-115 is its potent PARP inhibitory activity, which makes it a promising candidate for cancer treatment. However, one limitation is that PARP inhibitors have been shown to have potential side effects, such as myelosuppression and gastrointestinal toxicity. Further studies are needed to determine the safety and efficacy of TAS-115 in humans.
Orientations Futures
There are several potential future directions for the research on TAS-115. One area of interest is the use of TAS-115 in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is the development of biomarkers to predict which patients are most likely to respond to PARP inhibitors such as TAS-115. Finally, further studies are needed to determine the safety and efficacy of TAS-115 in humans, with the ultimate goal of developing it as a cancer therapy.
Méthodes De Synthèse
The synthesis of TAS-115 involves several steps, including the reaction of 3-thienylmethylamine with 4-chlorobenzoic acid to produce 4-(3-thienylmethyl)benzoic acid. This compound is then reacted with thionyl chloride to produce the corresponding acid chloride, which is then reacted with 4-aminosulfonylphenylboronic acid to produce TAS-115.
Applications De Recherche Scientifique
TAS-115 has been the subject of several scientific studies, with a focus on its potential use in cancer treatment. PARP inhibitors have been shown to have potential in the treatment of cancers with defects in DNA repair pathways, such as BRCA-mutated breast and ovarian cancers. TAS-115 has been shown to have potent PARP inhibitory activity and has been studied in preclinical models of cancer.
Propriétés
IUPAC Name |
4-sulfamoyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-19(16,17)11-3-1-10(2-4-11)12(15)14-7-9-5-6-18-8-9/h1-6,8H,7H2,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQFUCSCIHIJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CSC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminosulfonyl)-N-(3-thienylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5230760.png)


![3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide](/img/structure/B5230777.png)
![1-{2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}quinolinium bromide](/img/structure/B5230786.png)
![1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B5230788.png)
amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5230790.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide](/img/structure/B5230795.png)
![N-[1-(cyclopropylmethyl)-1H-indazol-3-yl]-2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide](/img/structure/B5230803.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5230823.png)
![3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5230829.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5230834.png)
![4-methoxybenzyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5230842.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(2-chlorobenzyl)-N-methylmethanamine](/img/structure/B5230846.png)